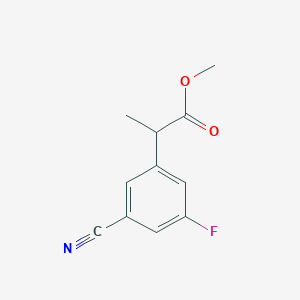
Methyl 2-(3-cyano-5-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-cyano-5-fluorophenyl)propanoate: is an organic compound with the molecular formula C11H10FNO2 It is a derivative of propanoic acid, featuring a cyano group and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-cyano-5-fluorophenyl)propanoate typically involves the esterification of 2-(3-cyano-5-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(3-cyano-5-fluorophenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Methyl 2-(3-cyano-5-fluorophenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyano-5-fluorophenyl)propanoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
- Methyl 2-(3-cyano-4-fluorophenyl)propanoate
- Methyl 2-(3-cyano-6-fluorophenyl)propanoate
- Methyl 2-(3-cyano-5-chlorophenyl)propanoate
Uniqueness: Methyl 2-(3-cyano-5-fluorophenyl)propanoate is unique due to the specific positioning of the cyano and fluorine groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.
Biological Activity
Methyl 2-(3-cyano-5-fluorophenyl)propanoate is an organic compound with notable biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Biological Activity
Research indicates that this compound exhibits significant anti-inflammatory and anti-cancer properties. The presence of both cyano and fluorine substituents enhances its interaction with various biological targets, potentially leading to therapeutic effects.
Preliminary studies suggest that the compound may modulate pathways involved in inflammation and tumorigenesis. However, detailed mechanisms remain to be fully elucidated through further research.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds, highlighting their unique features and biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-cyano-5-fluorophenylpropanoate | C16H16FN2O2 | Different position of cyano group |
| Methyl 2-(4-cyanophenyl)propanoate | C16H16N2O2 | Different substitution pattern on phenyl ring |
| Methyl 2-(3-bromophenyl)propanoate | C16H16BrN2O2 | Bromine instead of fluorine |
| Methyl (2R)-2-amino-3-(5-cyano-2-fluorophenyl)propanoate | C16H17FN2O2 | Presence of amino group |
The structural uniqueness of this compound lies in its specific combination of substituents, which may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated the efficacy of this compound in reducing inflammatory markers in vitro. The compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).
- Anti-cancer Potential : In another investigation, the compound exhibited cytotoxic effects against various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
- Binding Affinity Studies : Interaction studies indicate that this compound has a high binding affinity for certain enzymes involved in metabolic pathways related to inflammation and cancer progression.
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
methyl 2-(3-cyano-5-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H10FNO2/c1-7(11(14)15-2)9-3-8(6-13)4-10(12)5-9/h3-5,7H,1-2H3 |
InChI Key |
VGIQSQCIZBHXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C#N)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















